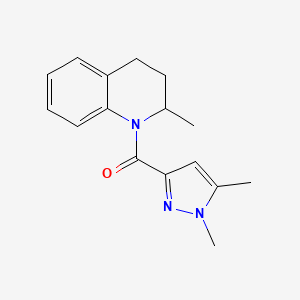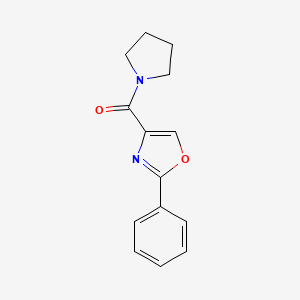
(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMQD and has the chemical formula C17H18N4O.
Mécanisme D'action
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. DMQD has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. DMQD has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of neurotransmitter release, and neuroprotective effects. DMQD has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMQD is its potential as a drug candidate for the treatment of various diseases. DMQD has also been shown to have various biochemical and physiological effects, which make it a useful tool for studying enzyme activity and neurotransmitter release. However, one of the limitations of DMQD is its moderate yield during the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are many future directions for the study of DMQD, including further investigations into its potential as a drug candidate for the treatment of various diseases. DMQD could also be studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Additionally, further studies could be conducted to improve the yield and purity of the synthesis process for DMQD.
Méthodes De Synthèse
The synthesis of DMQD involves the reaction between 2-methyl-3,4-dihydroquinoline and 1,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction. The yield of the synthesis process is moderate, and the purity of the compound can be improved through further purification steps.
Applications De Recherche Scientifique
DMQD has shown potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, DMQD has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, DMQD has been investigated for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In biochemistry, DMQD has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-8-9-13-6-4-5-7-15(13)19(11)16(20)14-10-12(2)18(3)17-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGEDKLAHCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)


![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
